molecular formula C11H18O2 B3007066 9-Ethoxy-2-oxadispiro[2.0.44.23]decane CAS No. 2248417-68-5

9-Ethoxy-2-oxadispiro[2.0.44.23]decane

Cat. No.: B3007066
CAS No.: 2248417-68-5
M. Wt: 182.263
InChI Key: NHPSFBBWKWNXMX-UHFFFAOYSA-N
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Description

9-Ethoxy-2-oxadispiro[2.0.44.23]decane is a complex bicyclic compound characterized by a dispiro architecture with bridge indices 2.0.44.23. The structure includes an ethoxy group (-OCH₂CH₃) at position 9 and an oxygen atom (oxa) integrated into the spiro framework at position 4. Such spiro compounds are of interest in organic synthesis due to their conformational rigidity, which can influence reactivity and biological activity. However, the provided evidence lacks direct studies on this specific compound, necessitating structural and functional comparisons with related spiro derivatives.

Properties

IUPAC Name

9-ethoxy-2-oxadispiro[2.0.44.23]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-12-9-7-11(8-13-11)10(9)5-3-4-6-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSFBBWKWNXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C13CCCC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxy-2-oxadispiro[2.0.44.23]decane typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-2-oxadispiro[2.0.44.23]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the ethoxy group with other functional groups.

Scientific Research Applications

9-Ethoxy-2-oxadispiro[2.0.44.23]decane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Ethoxy-2-oxadispiro[2.0.44.23]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into specific binding pockets of proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, describes a structurally analogous spiro compound: (2RS,3S)-7,9-Dichloro-2-isopropoxy-8-oxo-1-oxaspiro[4.5]deca-6,9-dien-3-yl amide. Below is a detailed comparison:

Structural and Functional Differences

Feature 9-Ethoxy-2-oxadispiro[2.0.44.23]decane 7,9-Dichloro-2-isopropoxy-8-oxo-1-oxaspiro[4.5]deca-6,9-dien-3-yl amide
Spiro Bridge Indices 2.0.44.23 (smaller fused rings) [4.5] (larger fused rings)
Substituents Ethoxy (-OCH₂CH₃) at C9 Isopropoxy (-OCH(CH₃)₂), dichloro (-Cl), amide (-CONH₂)
Functional Groups Oxa ring (ether) Oxa ring, ketone (C=O), amide
Potential Reactivity Likely influenced by ethoxy’s electron-donating effects Chlorine and ketone groups enhance electrophilicity; amide enables hydrogen bonding

Limitations of Available Evidence

  • No data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic signatures (NMR, IR) are provided.
  • Other evidence focuses on non-spiro compounds (e.g., alkanes, fatty acids in –7), which are irrelevant for direct comparison .

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